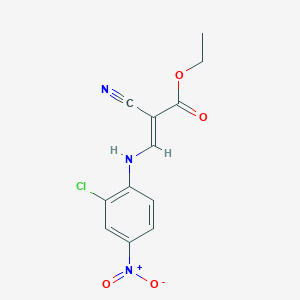
ethyl 3-(2-chloro-4-nitrophenylamino)-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(2-chloro-4-nitroanilino)-2-cyanoprop-2-enoate is an organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chloro-4-nitrophenylamino)-2-cyanoacrylate typically involves the reaction of 2-chloro-4-nitroaniline with ethyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(2-chloro-4-nitroanilino)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-chloro-4-aminoaniline, while substitution of the chloro group can produce various substituted anilines.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-(2-chloro-4-nitroanilino)-2-cyanoprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-chloro-4-nitrophenylamino)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyano groups also contribute to the compound’s reactivity and potential interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Shares the nitro and chloro groups but lacks the cyano and ethyl groups.
4-Nitroaniline: Contains the nitro group but lacks the chloro and cyano groups.
2-Chloroaniline: Contains the chloro group but lacks the nitro and cyano groups.
Uniqueness
Ethyl (E)-3-(2-chloro-4-nitroanilino)-2-cyanoprop-2-enoate is unique due to the presence of all three functional groups (nitro, chloro, and cyano) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H10ClN3O4 |
|---|---|
Peso molecular |
295.68 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-chloro-4-nitroanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H10ClN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7+ |
Clave InChI |
VIRFIEKKLULPKS-BQYQJAHWSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C#N |
SMILES canónico |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















